2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : The compound's framework serves as a precursor in synthesizing a variety of heterocyclic compounds. For instance, it has been utilized in the synthesis of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Adjustments to the compound’s structure, such as exploring various 6,5-heterocycles, aimed to improve metabolic stability and reduce deacetylation, showcasing its versatility in drug design (Stec et al., 2011).
Antimicrobial Studies : New pyridine derivatives synthesized using the compound have shown significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Anti-Inflammatory and Antitumor Activities : Derivatives of the compound have been evaluated for anti-inflammatory and antitumor activities. For example, novel N-(3-chloro-4-fluorophenyl) derivatives have shown promising results in anti-inflammatory assays (Sunder & Maleraju, 2013). Additionally, certain derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various human tumor cell lines, underscoring the compound’s utility in cancer research (Yurttaş et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions : Studies have also explored the compound's derivatives for their photovoltaic efficiency, indicating their potential as photosensitizers in dye-sensitized solar cells. This research expands the compound's applications beyond pharmacology into materials science (Mary et al., 2020). Molecular docking studies further investigate ligand-protein interactions, providing insights into the compound’s mechanism of action at the molecular level.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-26-14-4-6-17-16(9-14)23-20(28-17)24(12-13-3-2-8-22-11-13)19(25)10-15-5-7-18(21)27-15/h2-9,11H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGTZQPAYDOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.